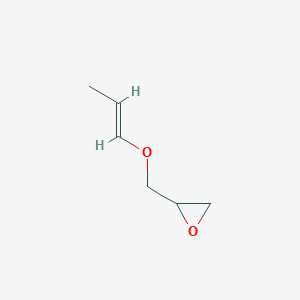
1,2-Epoxy-3-(propenyloxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Epoxy-3-(propenyloxy)propane is a chemical compound that is commonly known as glycidyl propenyl ether. It is widely used in the chemical industry as a reactive diluent and a cross-linking agent. Glycidyl propenyl ether is a colorless liquid that has a low viscosity and a high reactivity towards various functional groups. It is a versatile chemical that can be used in a variety of applications, including adhesives, coatings, and composites.
Mécanisme D'action
Glycidyl propenyl ether reacts with various functional groups such as hydroxyl, amino, and carboxyl groups through an epoxide ring-opening mechanism. The reaction results in the formation of covalent bonds between the glycidyl propenyl ether and the functional groups, leading to the cross-linking of polymers and the modification of biomolecules.
Biochemical and Physiological Effects:
Glycidyl propenyl ether has been shown to have low toxicity and low mutagenicity in various in vitro and in vivo studies. However, it is important to note that exposure to high concentrations of glycidyl propenyl ether may cause irritation to the skin, eyes, and respiratory system.
Avantages Et Limitations Des Expériences En Laboratoire
Glycidyl propenyl ether is a highly reactive chemical that can be used as a cross-linking agent and a reactive probe in various lab experiments. Its low toxicity and low mutagenicity make it a safe chemical to handle in the laboratory. However, its high reactivity may pose a challenge in controlling the reaction conditions and the selectivity of the reaction.
Orientations Futures
There are several future directions for the research and development of glycidyl propenyl ether. One potential direction is the synthesis of novel polymers and composites using glycidyl propenyl ether as a cross-linking agent. Another potential direction is the development of new analytical methods using glycidyl propenyl ether as a derivatizing agent. Additionally, the use of glycidyl propenyl ether as a reactive probe for the detection of biomolecules is an area of active research. Overall, glycidyl propenyl ether is a versatile chemical that has the potential to be used in a wide range of applications in science and technology.
Méthodes De Synthèse
Glycidyl propenyl ether can be synthesized through the reaction of propenyl alcohol and epichlorohydrin in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through an epoxide ring-opening mechanism, resulting in the formation of glycidyl propenyl ether.
Applications De Recherche Scientifique
Glycidyl propenyl ether has been extensively studied for its potential use in various fields of science and technology. In the field of materials science, it has been used as a cross-linking agent for the synthesis of high-performance polymers and composites. In the field of biotechnology, it has been used as a reactive probe for the detection of proteins and nucleic acids. In the field of analytical chemistry, it has been used as a derivatizing agent for the analysis of various organic compounds.
Propriétés
Numéro CAS |
1607-23-4 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
2-[[(E)-prop-1-enoxy]methyl]oxirane |
InChI |
InChI=1S/C6H10O2/c1-2-3-7-4-6-5-8-6/h2-3,6H,4-5H2,1H3/b3-2+ |
Clé InChI |
QXONIHMUSQFKJU-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/OCC1CO1 |
SMILES |
CC=COCC1CO1 |
SMILES canonique |
CC=COCC1CO1 |
Autres numéros CAS |
1607-23-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



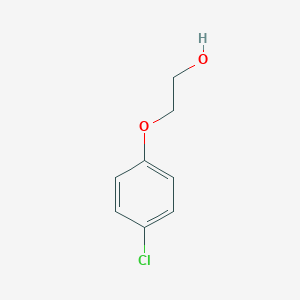
![(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid](/img/structure/B157510.png)
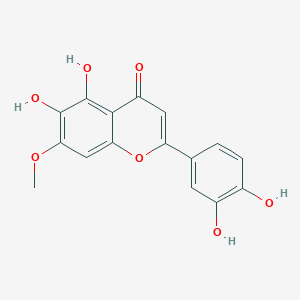

![2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]benzamide](/img/structure/B157521.png)
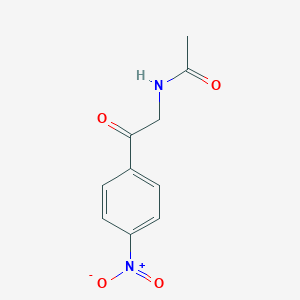

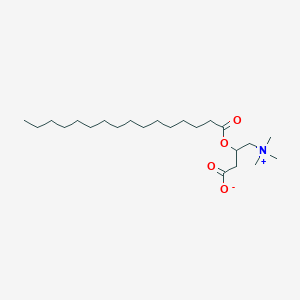


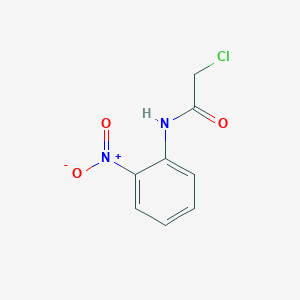
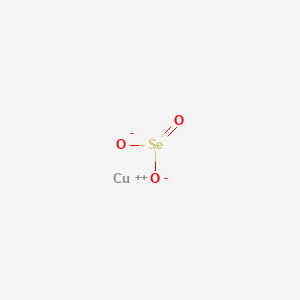
![tert-butyl N-[(1S)-1-cyanoethyl]carbamate](/img/structure/B157532.png)
![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI)](/img/structure/B157533.png)